![molecular formula C8H8N2 B1592080 3-Metil-1H-pirrolo[2,3-C]piridina CAS No. 25796-95-6](/img/structure/B1592080.png)

3-Metil-1H-pirrolo[2,3-C]piridina

Descripción general

Descripción

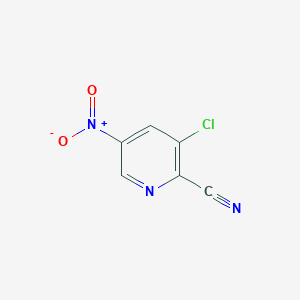

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 132.16 . The IUPAC name for this compound is 3-methyl-1H-pyrrolo[2,3-c]pyridine .

Synthesis Analysis

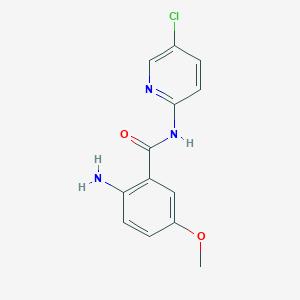

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-pyrrolo[2,3-C]pyridine consists of a pyrrole ring fused with a pyridine ring . The presence of nitrogen atoms in the ring structure contributes to its biological and pharmacological significance .Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a solid compound . Its InChI code is 1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 and the InChI key is MPCPRMCFZLOAGZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Diseño de fármacos antivirales y anticancerígenos

La similitud estructural de los derivados de 3-Metil-1H-pirrolo[2,3-C]piridina con bases de ADN como la adenina y la guanina los convierte en actores clave en el diseño de fármacos antivirales y anticancerígenos . Estos compuestos pueden imitar las bases naturales en el ADN, lo que les permite interferir con los procesos de replicación de virus y células cancerosas, lo que podría llevar a nuevos agentes terapéuticos.

Actividades antiinflamatorias y antimicrobianas

Se ha descubierto que los derivados de piridina fusionados, incluida la This compound, poseen actividades antiinflamatorias y antimicrobianas . Esto es particularmente importante en el desarrollo de nuevos medicamentos que pueden ayudar a controlar la inflamación y combatir cepas resistentes de bacterias y hongos.

Propiedades analgésicas y sedantes

Los nuevos derivados de This compound han mostrado posibles actividades analgésicas y sedantes . Estas propiedades son significativas para crear nuevos fármacos para el control del dolor que podrían ofrecer alternativas a los analgésicos tradicionales, con posibles efectos secundarios menores.

Aplicaciones antidiabéticas

La actividad biológica de This compound se extiende a aplicaciones antidiabéticas . La capacidad del compuesto para modular las vías biológicas relacionadas con la diabetes lo convierte en un candidato para el desarrollo de nuevos fármacos antidiabéticos.

Efectos antimicobacterianos

La investigación ha indicado que los derivados de This compound pueden ser efectivos contra las infecciones micobacterianas . Esto es crucial para combatir enfermedades como la tuberculosis, especialmente con el aumento de las cepas resistentes a los medicamentos.

Enfermedades neurológicas y del sistema inmunológico

Se están explorando los derivados de pirrolopiridina por su potencial para tratar enfermedades del sistema nervioso e inmunitario . Su capacidad para interactuar con varios objetivos biológicos los convierte en candidatos prometedores para el desarrollo de fármacos para tratar afecciones como la esclerosis múltiple y otras enfermedades autoinmunitarias.

Mecanismo De Acción

Target of Action

Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

For instance, 1H-pyrrolo[2,3-b]pyridine derivatives inhibit FGFRs, leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Fgfr inhibitors, like 1h-pyrrolo[2,3-b]pyridine derivatives, can affect several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt . These pathways regulate various cellular processes such as cell proliferation, migration, and angiogenesis .

Pharmacokinetics

Similar compounds like 1h-pyrrolo[3,2-c]pyridine inhibitors have shown favorable oral pharmacokinetic profiles .

Result of Action

Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Factors such as ph and temperature can influence the stability and activity of similar compounds .

Análisis Bioquímico

Biochemical Properties

3-Methyl-1H-pyrrolo[2,3-C]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes such as histone lysine demethylase KDM5A and ubiquitin C-terminal hydrolase-L1 (UCH-L1), modulating their activity . These interactions are essential for regulating gene expression and protein degradation, respectively. Additionally, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can act as an inhibitor or activator of specific biochemical pathways, thereby influencing cellular processes.

Cellular Effects

The effects of 3-Methyl-1H-pyrrolo[2,3-C]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can induce apoptosis by arresting cell cycle progression in the G0/G1 phase . This compound also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Furthermore, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-Methyl-1H-pyrrolo[2,3-C]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, it has been shown to inhibit the activity of certain kinases, such as the mitotic kinase monopolar spindle 1 (MPS1), by stabilizing an inactive conformation of the enzyme . This inhibition prevents the binding of ATP and substrate peptides, thereby blocking the enzyme’s activity. Additionally, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Methyl-1H-pyrrolo[2,3-C]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 3-Methyl-1H-pyrrolo[2,3-C]pyridine can lead to sustained changes in gene expression and cellular metabolism. In in vivo studies, the compound’s effects may be influenced by factors such as dosage, administration route, and the biological system being studied.

Dosage Effects in Animal Models

The effects of 3-Methyl-1H-pyrrolo[2,3-C]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

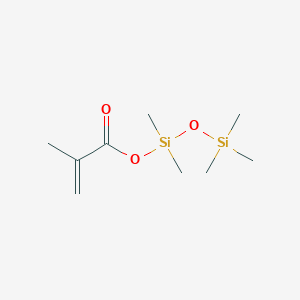

3-Methyl-1H-pyrrolo[2,3-C]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Methyl-1H-pyrrolo[2,3-C]pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Methyl-1H-pyrrolo[2,3-C]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of 3-Methyl-1H-pyrrolo[2,3-C]pyridine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCPRMCFZLOAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612152 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25796-95-6 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

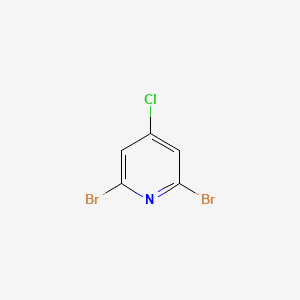

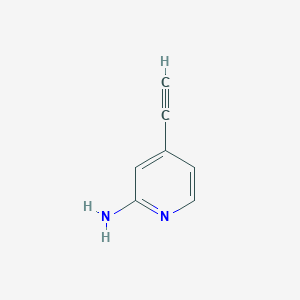

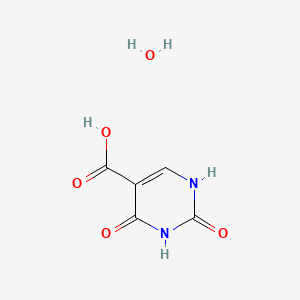

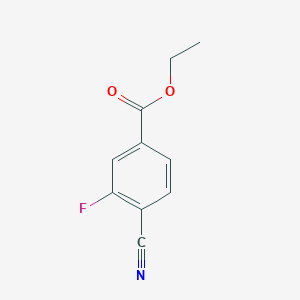

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)